molecular formula C19H24N2O2 B11573916 1-{1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}propan-1-one

1-{1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}propan-1-one

Cat. No.: B11573916
M. Wt: 312.4 g/mol
InChI Key: VPMXUFLNTKLJJZ-UHFFFAOYSA-N
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Description

1-{1-[2-(4-METHYLPIPERIDINO)-2-OXOETHYL]-1H-INDOL-3-YL}-1-PROPANONE is a synthetic organic compound that belongs to the class of indole derivatives It features a complex structure with an indole core, a piperidine ring, and a propanone group

Preparation Methods

The synthesis of 1-{1-[2-(4-METHYLPIPERIDINO)-2-OXOETHYL]-1H-INDOL-3-YL}-1-PROPANONE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the indole intermediate.

    Attachment of the Propanone Group:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-{1-[2-(4-METHYLPIPERIDINO)-2-OXOETHYL]-1H-INDOL-3-YL}-1-PROPANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the indole core, using reagents such as alkyl halides or sulfonates.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the propanone group and formation of corresponding carboxylic acids or alcohols.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{1-[2-(4-METHYLPIPERIDINO)-2-OXOETHYL]-1H-INDOL-3-YL}-1-PROPANONE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Biological Research: It is used as a tool compound to study the biological pathways and molecular targets involved in various diseases.

    Chemical Biology: The compound serves as a probe to investigate the interactions between small molecules and biological macromolecules.

    Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-{1-[2-(4-METHYLPIPERIDINO)-2-OXOETHYL]-1H-INDOL-3-YL}-1-PROPANONE involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulate enzyme activity, or interfere with cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-{1-[2-(4-METHYLPIPERIDINO)-2-OXOETHYL]-1H-INDOL-3-YL}-1-PROPANONE can be compared with other indole derivatives and piperidine-containing compounds. Similar compounds include:

    1-{1-[2-(4-METHYLPIPERIDINO)-2-OXOETHYL]-1H-INDOL-3-YL}-1-BUTANONE: This compound has a butanone group instead of a propanone group, which may affect its chemical reactivity and biological activity.

    1-{1-[2-(4-METHYLPIPERIDINO)-2-OXOETHYL]-1H-INDOL-3-YL}-1-ETHANONE:

    1-{1-[2-(4-METHYLPIPERIDINO)-2-OXOETHYL]-1H-INDOL-3-YL}-1-PENTANONE: This compound features a pentanone group, which may influence its solubility and interaction with biological targets.

The uniqueness of 1-{1-[2-(4-METHYLPIPERIDINO)-2-OXOETHYL]-1H-INDOL-3-YL}-1-PROPANONE lies in its specific structural features and the resulting pharmacological properties, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C19H24N2O2

Molecular Weight

312.4 g/mol

IUPAC Name

1-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]propan-1-one

InChI

InChI=1S/C19H24N2O2/c1-3-18(22)16-12-21(17-7-5-4-6-15(16)17)13-19(23)20-10-8-14(2)9-11-20/h4-7,12,14H,3,8-11,13H2,1-2H3

InChI Key

VPMXUFLNTKLJJZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCC(CC3)C

Origin of Product

United States

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